2-Ethoxy-5-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

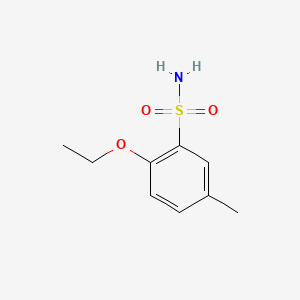

2-Ethoxy-5-methylbenzenesulfonamide is a chemical compound with the molecular formula C9H13NO3S . It is used in various scientific research applications.

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-methylbenzenesulfonamide consists of a benzene ring substituted with an ethoxy group, a methyl group, and a sulfonamide group . The InChI code for this compound is 1S/C9H13NO3S/c1-3-13-8-5-4-7 (2)6-9 (8)14 (10,11)12/h4-6H,3H2,1-2H3, (H2,10,11,12) and the InChI key is DPGOTEGIJVQWMT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Ethoxy-5-methylbenzenesulfonamide is a powder with a melting point of 138-139 degrees Celsius . It has a molecular weight of 215.27 .Scientific Research Applications

Synthesis and Crystal Structure

The novel compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was synthesized unexpectedly through the aminohalogenation reaction, demonstrating the potential of 2-Ethoxy-5-methylbenzenesulfonamide derivatives in synthesizing new chemical entities with interesting structural characteristics. This compound was characterized using various techniques, including single-crystal X-ray diffraction, indicating its potential for further exploration in materials science and molecular engineering (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Anticancer and Antifungal Properties

A series of novel benzenesulfonamides, including derivatives of 2-Ethoxy-5-methylbenzenesulfonamide, were prepared and evaluated for their anti-HIV and antifungal activities. These compounds were characterized by physical, microanalytical, and spectral data, highlighting the therapeutic potential of 2-Ethoxy-5-methylbenzenesulfonamide derivatives in developing new antiviral and antifungal agents (Zareef, M., Iqbal, R., Al-Masoudi, N., Zaidi, J., Arfan, M., Shahzad, S., 2007).

Corrosion Inhibition

The corrosion inhibition properties of piperidine derivatives, including those derived from 2-Ethoxy-5-methylbenzenesulfonamide, were investigated using quantum chemical calculations and molecular dynamics simulations. These studies provided insights into the adsorption behaviors and inhibition efficiencies of these derivatives on iron surfaces, suggesting their potential applications in corrosion protection technologies (Kaya, S., Guo, Lei, Kaya, C., Tüzün, B., Obot, I., Touir, R., Islam, N., 2016).

Enzyme Inhibition

New N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and α-glucosidase. This research highlights the potential of 2-Ethoxy-5-methylbenzenesulfonamide derivatives in developing therapeutic agents for diseases like Alzheimer's and diabetes, where enzyme inhibition plays a crucial role (Riaz, N., 2020).

Molecular and Computational Studies

A new compound derived from 2-Ethoxy-5-methylbenzenesulfonamide was subjected to structural characterization and computational studies, revealing detailed insights into its molecular properties and interactions. Such studies are crucial for understanding the chemical behavior and potential applications of 2-Ethoxy-5-methylbenzenesulfonamide derivatives in various scientific fields (Murthy, P., Suneetha, V., Armaković, S., Armaković, S., Suchetan, P. A., Giri, L., Rao, R. S., 2018).

Safety And Hazards

The safety data sheet for 2-Ethoxybenzamide, a related compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs .

properties

IUPAC Name |

2-ethoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGOTEGIJVQWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655654 |

Source

|

| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-5-methylbenzenesulfonamide | |

CAS RN |

187471-14-3 |

Source

|

| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575092.png)

![(Furo[2,3-c]pyridin-2-yl)methanol](/img/structure/B575093.png)

![Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B575096.png)

![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)